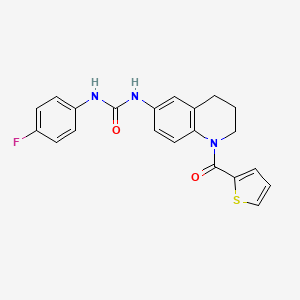

1-(4-Fluorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2S/c22-15-5-7-16(8-6-15)23-21(27)24-17-9-10-18-14(13-17)3-1-11-25(18)20(26)19-4-2-12-28-19/h2,4-10,12-13H,1,3,11H2,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGBJIDBJNJODZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Fluorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (also referred to as MFCD00747908 ) has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 420.5 g/mol. The structure features a fluorophenyl group and a thiophene-2-carbonyl moiety attached to a tetrahydroquinoline core, which is essential for its biological activity.

Research indicates that this compound may interact with various biological targets, including enzymes involved in cancer progression and microbial resistance. The presence of the thiophene and tetrahydroquinoline structures suggests potential interactions with receptors or enzymes that modulate cellular pathways.

Antitumor Activity

Several studies have investigated the antitumor properties of related compounds. For instance:

- Compound Variants : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Compounds similar to 1-(4-Fluorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibited significant cytotoxicity against human tumor cells such as KB and HepG2/A2 .

- Mechanism Insights : The antitumor activity is believed to stem from the inhibition of topoisomerase II and other critical pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research on related thiophene-containing compounds has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins .

- Tetrahydroquinoline Core : Modifications on the tetrahydroquinoline structure have been linked to increased potency against specific cancer cell lines, indicating that small changes can significantly affect biological outcomes .

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound inhibited cell growth in various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .

- Microbial Resistance Studies : Compounds similar to 1-(4-Fluorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea were evaluated for their ability to combat resistant strains of bacteria. Results showed promising efficacy in overcoming resistance mechanisms .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a fluorophenyl group and a thiophene-2-carbonyl moiety linked to a tetrahydroquinoline framework. This unique arrangement contributes to its biological activity and interaction with various molecular targets.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that related tetrahydroquinoline derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the thiophene moiety enhances the compound's ability to interact with specific cellular targets, potentially leading to increased efficacy against various cancer types.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds similar to 1-(4-Fluorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea have been documented. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This makes them candidates for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features allow it to disrupt bacterial cell membranes or inhibit vital metabolic processes in pathogens. This potential application is particularly relevant in the context of rising antibiotic resistance.

Synthesis and Derivation Studies

The synthesis of 1-(4-Fluorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions, including cyclization and functional group modifications. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.

Case Study 1: Anticancer Screening

A study investigated the anticancer effects of related tetrahydroquinoline derivatives on human cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis at low micromolar concentrations. The structural modifications influenced the potency and selectivity towards cancer cells compared to normal cells.

Case Study 2: Anti-inflammatory Mechanisms

In vitro assays were conducted to evaluate the anti-inflammatory effects of thiophene-containing compounds. Results indicated a reduction in the secretion of inflammatory mediators such as TNF-alpha and IL-6 in macrophage cultures treated with these compounds. This suggests their potential use in therapeutic strategies for chronic inflammatory conditions.

Chemical Reactions Analysis

Hydrolysis of the Urea Group

The urea linkage (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions:

-

Mechanism : Acidic hydrolysis cleaves the urea into primary amines, while basic conditions generate unstable isocyanates that degrade further.

Nucleophilic Substitution at the Thiophene-2-Carbonyl Group

The thiophene-2-carbonyl moiety undergoes nucleophilic acyl substitution:

-

Key Insight : The electron-withdrawing thiophene ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack .

Oxidation of the Tetrahydroquinoline Core

The tetrahydroquinoline ring oxidizes to quinoline under strong oxidants:

-

Note : Oxidation retains the urea and thiophene-carbonyl groups but modifies the heterocyclic ring’s saturation .

Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring

The 4-fluorophenyl group participates in EAS due to fluorine’s electron-withdrawing effect:

Stability Under Varied Conditions

Cross-Coupling Reactions

The tetrahydroquinoline’s aromatic amine enables palladium-catalyzed couplings:

Key Challenges:

-

Steric Hindrance : Bulky tetrahydroquinoline reduces reactivity at the 6-position .

-

Side Reactions : Competing hydrolysis during cross-coupling requires anhydrous conditions .

This compound’s multifunctional architecture enables its use in synthesizing bioactive molecules, though reaction optimization is critical for high yields .

Comparison with Similar Compounds

Structural Analogs with Urea Linkers

1-(3,5-Dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea (BF00747)

- Structure : Differs in the phenyl substituent (3,5-dimethoxy vs. 4-fluoro) and molecular weight (437.51 g/mol vs. ~413.45 g/mol for the fluorinated analog).

General Urea-Tetrahydroquinoline Derivatives

- Compounds with urea linkers are often designed to interact with enzymes via hydrogen-bonding networks. For example, HDAC inhibitors like vorinostat (SAHA) use a hydroxamate group for metal chelation, whereas urea derivatives may target different binding pockets .

Analogs with Alternative Linkers or Substituents

(E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide

- Structure : Replaces urea with an acrylamide warhead and includes a 4-methoxyphenylsulfonyl group.

- Functional Impact: The acrylamide group enables covalent binding to cysteine residues (common in kinase inhibitors), whereas urea relies on non-covalent interactions. The sulfonyl group enhances solubility but may reduce cell permeability compared to the thiophene-carbonyl group .

N-((1-(1-(1H-Imidazole-1-carbonyl)azetidin-3-yl)-1,2,3,4-tetrahydroquinolin-2-yl)methyl)acetamide (8j)

- Structure : Features an imidazole-carbonyl-azetidine substituent and an acetamide linker.

- The acetamide linker lacks the hydrogen-bonding capacity of urea, which may reduce potency in enzyme inhibition .

Molecular and Pharmacokinetic Properties

*Calculated based on structural similarity to BF00746.

Q & A

Q. What analytical techniques confirm the absence of tautomeric forms in the urea linkage?

- Methodological Answer : Variable-temperature NMR (25–60°C) can detect tautomerization shifts in the urea NH protons. Complement with DFT calculations (Gaussian 09, B3LYP/6-31G*) to model energy barriers between tautomers. X-ray crystallography provides definitive evidence of dominant tautomeric form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.